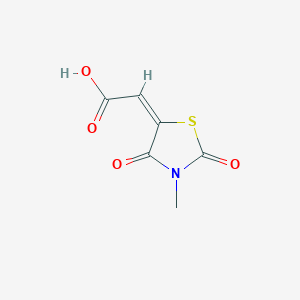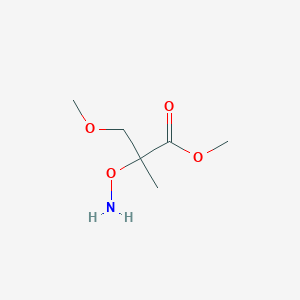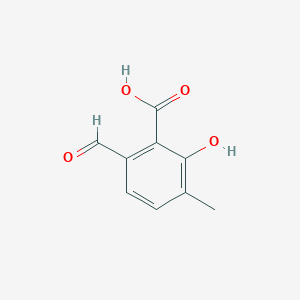
(E)-2-(3-Methyl-2,4-dioxothiazolidin-5-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-(3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)ACETICACID is a complex organic compound with a unique structure that includes a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)ACETICACID typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize advanced technologies and equipment to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-(3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)ACETICACID undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
(2E)-(3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)ACETICACID has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-(3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)ACETICACID involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-(3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)ACETICACID include other thiazolidine derivatives and acetic acid derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets (2E)-(3-METHYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)ACETICACID apart from similar compounds is its unique combination of functional groups and its specific chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial processes.
Properties
Molecular Formula |
C6H5NO4S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
(2E)-2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
InChI |
InChI=1S/C6H5NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h2H,1H3,(H,8,9)/b3-2+ |
InChI Key |
NMGOCGVPTUYRJF-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C(=O)O)/SC1=O |
Canonical SMILES |
CN1C(=O)C(=CC(=O)O)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B15258814.png)

![tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate](/img/structure/B15258827.png)

![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15258840.png)
![4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B15258843.png)
![8-(2-Chlorophenyl)-6-azaspiro[3.4]octane](/img/structure/B15258851.png)
![2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B15258856.png)
![6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid](/img/structure/B15258864.png)


![2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B15258897.png)


